molecular formula C24H24ClN3O3 B2874586 N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919973-21-0

N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2874586
CAS No.: 919973-21-0
M. Wt: 437.92
InChI Key: GNOVDFRBFSBOPD-UHFFFAOYSA-N
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Description

The compound N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide (hereafter referred to as Compound A) is a benzimidazole derivative characterized by a 4-chloro-3-methylphenoxypropyl chain attached to the benzimidazole nitrogen. The ethyl group at the 2-position of the benzimidazole core is further substituted with a furan-2-carboxamide moiety .

Properties

IUPAC Name

N-[1-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-16-15-18(10-11-19(16)25)30-14-6-12-28-21-8-4-3-7-20(21)27-23(28)17(2)26-24(29)22-9-5-13-31-22/h3-5,7-11,13,15,17H,6,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOVDFRBFSBOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.

    Attachment of the propyl chain: The 3-(4-chloro-3-methylphenoxy)propyl group is introduced through a nucleophilic substitution reaction.

    Coupling with the furan ring: The final step involves coupling the benzimidazole derivative with 2-furylcarb oxamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiparasitic, and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Compound B : N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
  • Key Differences: Phenoxy Substituent: Compound A has a 4-chloro-3-methylphenoxy group, while Compound B features a 4-chlorophenoxy group. Attachment Position: Compound A’s furan-carboxamide is attached via an ethyl linker, whereas Compound B uses a methyl linker. This difference could alter conformational flexibility and hydrogen-bonding capacity.
Compound C : N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
  • Key Differences :
    • Heterocyclic Core : Compound C replaces benzimidazole with a pyrrole ring, which reduces aromaticity and alters electronic properties.
    • Substituent : The 4-methoxybenzoyl group in Compound C introduces a methoxy substituent absent in Compound A, likely affecting solubility and target selectivity.

Functional Group Analysis

  • Furan-2-carboxamide: Present in both Compound A and B, this group is critical for hydrogen bonding via the carbonyl oxygen.
  • Chlorinated Aromatic Rings: The 4-chloro-3-methylphenoxy group in Compound A parallels structures in antifungal agents (e.g., imazalil, a chlorophenyl-containing imidazole) , hinting at possible antifungal activity.

Comparative Data Table

Property Compound A Compound B Compound C
Core Structure Benzimidazole Benzimidazole Pyrrole
Phenoxy Substituent 4-Chloro-3-methylphenoxy 4-Chlorophenoxy N/A
Linker Ethyl Methyl Propyl
Key Functional Group Furan-2-carboxamide Furan-2-carboxamide 4-Methoxybenzoyl
Potential Applications Antifungal, pesticidal Antimicrobial Unknown (structural focus)

Biological Activity

N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and analgesic properties, as well as its mechanism of action and structural characteristics.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

  • Furan Ring : A five-membered aromatic ring that may enhance solubility and biological interactions.
  • Benzodiazole Core : Known for its pharmacological properties, this structure may interact with various biological targets.
  • Chlorinated Phenoxy Group : The presence of chlorine can enhance the compound's reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves:

  • Inhibition of Microbial Growth : The compound may disrupt metabolic pathways in microbial cells, leading to reduced viability.
  • Target Interaction : It is suggested that the compound interacts with specific enzymes critical for microbial survival, although detailed studies are still limited.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic effects. These properties could be attributed to:

  • Modulation of Inflammatory Pathways : The compound may influence cytokine production or inhibit inflammatory mediators.
  • Pain Relief Mechanisms : Similar compounds have shown potential in pain management through various pathways, including the inhibition of cyclooxygenase enzymes.

Research Findings

While comprehensive studies on this specific compound are scarce, the following findings from related compounds provide insight into its potential:

Compound Biological Activity Mechanism of Action
Compound AAntimicrobialInhibition of enzyme activity
Compound BAnti-inflammatoryCytokine modulation
Compound CAnalgesicCOX inhibition

Case Studies and Comparisons

Several studies have explored compounds structurally similar to this compound. These comparisons highlight the significance of structural components in determining biological activity:

Similar Compound Structural Features Unique Aspects
2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazidesPhenoxy group and furan structureFocus on hydrazide functionality
N-(1H-benzimidazol-2-ylmethyl)furan-2-carboxamideBenzimidazole core instead of benzodiazoleSimpler structure with fewer substituents
N-Methyl-N-[(1-propyl-1H-benzodiazol-2-YL)methyl]furan-2-carboxamideSimilar furan and benzodiazole structureMethyl substitution alters reactivity

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